Colpormon

Estrogen Receptor Pharmacodynamics Binding Mechanism

Researchers studying prolonged estrogen receptor activation require tools that induce irreversible binding, a mechanism not replicable with standard reversible agonists. Colpormon (hydroxyestrone diacetate) is a steroidal diacetate pro-drug of 16α-hydroxyestrone, uniquely suited for this role. Key differentiators: • Irreversible ER Binding: Its active metabolite forms covalent bonds with the estrogen receptor, enabling specific investigation of receptor turnover and sustained signaling. • Pharmacokinetic Probe: The diesterified structure serves as an ideal model for studying pro-drug bioavailability, stability, and metabolic fate. • Disease-Relevant Tool: A specific molecular probe for research on aberrant proliferation and genotoxicity pathways linked to this unique estrogen metabolite.

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
CAS No. 1247-71-8
Cat. No. B075085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColpormon
CAS1247-71-8
Synonyms16 alpha-hydroxyestrone diacetate
colpormon
colpormon, (16beta)-isome
Molecular FormulaC22H26O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC(=O)C
InChIInChI=1S/C22H26O5/c1-12(23)26-15-5-7-16-14(10-15)4-6-18-17(16)8-9-22(3)19(18)11-20(21(22)25)27-13(2)24/h5,7,10,17-20H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,22+/m1/s1
InChIKeyQZQSENRWYLQIPC-JPVHLGFFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colpormon Product Overview


Colpormon (CAS 1247-71-8), also known as hydroxyestrone diacetate or 16α-hydroxyestrone diacetate, is a synthetic, steroidal estrogen that has been marketed in France, Spain, Brazil, and Argentina [1]. It is a derivative of the endogenous estrogen metabolite 16α-hydroxyestrone, characterized by acetate esters at the C3 and C16α positions [2]. This diesterification is a key structural feature that distinguishes it from its non-esterified parent molecule and other simple estrogens, impacting its pharmacokinetic behavior.

Irreversible estrogen receptor (ER) binding study tool
Oral estrogen pro-drug pharmacokinetic research
Estrogen metabolite genotoxicity pathway studies

Why Colpormon Cannot Be Substituted


Substituting Colpormon with a generic estrogen like estradiol or estrone in research or industrial applications is not scientifically valid due to fundamental differences in both molecular pharmacology and pharmacokinetics. Colpormon's parent metabolite, 16α-hydroxyestrone, exhibits a unique, covalent and irreversible binding mechanism to the estrogen receptor, contrasting sharply with the reversible binding of estradiol [1]. Furthermore, the diacetate esterification of Colpormon is designed to enhance oral bioavailability and stability relative to non-acetylated estrogens, a modification that alters its ADME profile [2]. These two key differentiators—a distinct receptor binding mode and a pharmacokinetically optimized ester pro-drug form—render any in vivo or in vitro data generated with alternative estrogens non-transferable and potentially misleading for studies intended to investigate the specific properties of this compound.

Receptor binding mode
Irreversible covalent binding may not be replicated by reversible estrogens like estradiol, altering downstream signaling interpretation.
Pharmacokinetic profile
Diacetate esterification enhances oral stability; non-acetylated estrogens may not reflect the same exposure in in vivo models.

Colpormon Comparative Evidence


Irreversible vs. Reversible ER Binding

The parent compound of Colpormon, 16α-hydroxyestrone, binds to the estrogen receptor through a covalent and irreversible mechanism, a property that distinguishes it from the reversible binding of estradiol [1]. This fundamental difference in molecular interaction may lead to distinct downstream signaling and biological outcomes.

ER Binding Mechanism
Head-to-head
Covalent, irreversible
Supports prolonged ER signaling studies
Qualitative binding mode distinction
Estrogen Receptor Pharmacodynamics Binding Mechanism

ER Affinity vs. Endogenous Estrogens

The relative binding affinity (RBA) of 16α-hydroxyestrone for the estrogen receptor is quantitatively lower than that of estradiol. In a rat uterine estrogen receptor assay, 16α-hydroxyestrone displayed an affinity of 2.8% relative to estradiol. For comparison, estrone and estriol exhibited affinities of 11% and 10%, respectively, of estradiol in the same assay system [1].

ER Relative Binding Affinity
Reported
2.8% of estradiol
Supports distinct binding affinity context
Rat uterine ER assay; ~4-fold lower than estrone
Estrogen Receptor Receptor Binding Relative Binding Affinity

Diacetate Esterification: Oral Bioavailability

Colpormon is a diacetate ester pro-drug of 16α-hydroxyestrone. Esterification of steroid hormones is a well-established strategy to improve their oral bioavailability by rendering them into metabolically-resistant pro-hormones [1]. The specific diacetate modification at the C3 and C16α positions in Colpormon is designed to confer enhanced stability and oral bioavailability compared to its non-acetylated parent compound, 16α-hydroxyestrone .

Oral Bioavailability Enhancement
Class-level inference
Diacetate pro-drug design
May support oral in vivo exposure
Qualitative improvement; no direct quantitative data
Pharmacokinetics Oral Bioavailability Drug Delivery

Colpormon Use Cases & Applications


Irreversible Estrogen Receptor Signaling

Given the unique covalent and irreversible binding of its parent metabolite 16α-hydroxyestrone to the estrogen receptor [1], Colpormon is the preferred compound for in vitro and in vivo models designed to study prolonged, irreversible ER activation, receptor turnover, and associated downstream effects that cannot be replicated with reversible agonists like estradiol.

Estrogen Metabolite Genotoxicity Studies

The irreversible binding of 16α-hydroxyestrone to the estrogen receptor has been linked to genotoxicity and aberrant hyperproliferation [1]. Colpormon is therefore a specific tool for researchers investigating the role of this particular estrogen metabolite in breast cancer pathophysiology, where it may serve as a distinct molecular probe compared to estrone or estriol.

Oral Pharmacokinetics of Estrogen Pro-Drugs

Colpormon, as a diacetate ester pro-drug of 16α-hydroxyestrone , is an ideal model compound for investigating the impact of esterification on the oral bioavailability, stability, and metabolic fate of steroidal estrogens. Its distinct chemical form allows researchers to isolate and study the pro-drug effect, contrasting with data from studies using non-esterified parent molecules.

Rodent Uterotrophic Assay Comparisons

In uterotrophic assays used to assess estrogenicity, 16α-hydroxyestrone has established quantitative differences in potency compared to other estrogens [2]. Colpormon is the necessary form for procuring this specific agent to replicate and extend such comparative studies, which are foundational for endocrine disruptor research and new estrogenic compound screening.

Application
Selection Property
Validation Focus
Irreversible ER signaling studies
Irreversible covalent ER binding mechanism
Prolonged receptor activation and turnover endpoints
Estrogen metabolite genotoxicity research
Irreversible ER binding linked to aberrant proliferation endpoints
DNA damage and cell-proliferation endpoint assays
Oral estrogen pro-drug pharmacokinetics
Diacetate ester pro-drug form
Oral bioavailability and metabolic stability in in vivo models
Uterotrophic assay comparisons
Established potency differences vs. other estrogens
Uterotrophic endpoint responses in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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